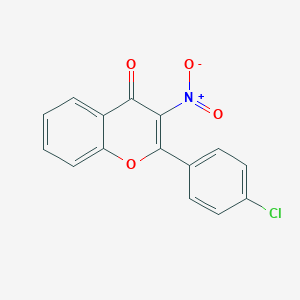

2-(4-Chlorophenyl)-3-nitrochromen-4-one

Description

Propriétés

Numéro CAS |

143468-16-0 |

|---|---|

Formule moléculaire |

C15H8ClNO4 |

Poids moléculaire |

301.68 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-3-nitrochromen-4-one |

InChI |

InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15-13(17(19)20)14(18)11-3-1-2-4-12(11)21-15/h1-8H |

Clé InChI |

JZNPBEJSVAJBFO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Synonymes |

4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-3-nitro-(9CI) |

Origine du produit |

United States |

3-Nitroflavone Derivatives: Synthetic Architectures and Therapeutic Frontiers

This guide serves as an advanced technical resource for the design, synthesis, and pharmacological evaluation of 3-nitroflavone derivatives . Unlike general flavonoid reviews, this document focuses specifically on the C3-nitro subclass (2-phenyl-3-nitro-4H-chromen-4-one), a privileged scaffold with distinct electronic properties and therapeutic potential in oncology and angiogenesis inhibition.

Executive Summary

The introduction of a nitro group (-NO

Chemical Architecture & Electronic Profile

Structural Distinction

It is critical to distinguish 3-nitroflavones (nitro group on the pyrone C-ring) from nitroflavones (nitro group on the A or B benzene rings, e.g., 4'-nitroflavone).

-

Core Scaffold: 2-phenyl-3-nitro-4H-chromen-4-one.

-

Electronic Effect: The C3-NO

group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhances susceptibility to nucleophilic attack at C2 and facilitates single-electron reduction.

Structure-Activity Relationship (SAR)

| Structural Feature | Modification | Biological Consequence |

| C3-Nitro Group | Reduction to C3-NH | Switches activity from redox-cycling/angiogenesis inhibition to kinase inhibition (e.g., EGFR, src). |

| C2-C3 Double Bond | Saturation (Flavanone) | Loss of planarity; typically reduces potency in DNA intercalation but may improve solubility. |

| B-Ring Substituents | Electron Donating (OMe, OH) | Stabilizes the radical anion formed during bioreduction; correlates with increased anti-angiogenic potency (Lichtenberg et al.). |

| A-Ring Substituents | Halogenation (6-Cl, 6-Br) | Modulates lipophilicity and metabolic stability; often enhances affinity for benzodiazepine receptors (GABA |

Synthetic Methodologies

Synthesis of 3-nitroflavones is challenging due to the deactivated nature of the C3 position in the parent flavone. Two primary routes are recommended based on yield and regioselectivity.

Route A: The Dauzonne Method (De Novo Construction)

This is the most reliable method for generating diverse derivatives. It involves the condensation of salicylaldehydes with

Mechanism:

-

Base-catalyzed condensation: Salicylaldehyde attacks the

-position of the nitroalkene. -

Cyclization: Intramolecular attack forms the chroman ring.

-

Oxidation/Elimination: Conversion to the fully unsaturated 3-nitroflavone.

Route B: Regioselective Radical Nitration (Direct Functionalization)

A more direct, modern approach utilizing Ceric Ammonium Nitrate (CAN) or radical nitrating agents to functionalize pre-existing flavones.

Visualization of Synthetic Pathways

Caption: Comparative synthetic routes. Route A (Blue) offers modularity for derivatives; Route B (Red) allows late-stage functionalization of existing flavones.

Experimental Protocols

Protocol 4.1: Synthesis via Dauzonne Cyclization

Source Validation: Adapted from Dauzonne et al. and Patoilo et al.

Reagents:

-

Substituted Salicylaldehyde (1.0 eq)

-

(Z)-

-chloro- -

Triethylamine (Et

N) -

Pyridinium Chlorochromate (PCC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Step-by-Step Methodology:

-

Condensation: Dissolve salicylaldehyde and nitrostyrene in dry chloroform. Add Et

N (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.-

Checkpoint: Monitor TLC for disappearance of aldehyde.[2] Product is a 3-nitro-chroman derivative.

-

-

Oxidation: To the crude chroman in CH

Cl-

Why Sonication? Enhances the oxidation rate of the sterically hindered C4-hydroxyl intermediate.

-

-

Elimination: Treat the oxidized intermediate with DBU (1.2 eq) in THF at reflux for 1 hour to effect dehydrochlorination/elimination, yielding the 3-nitroflavone .

-

Purification: Recrystallize from ethanol/acetone. 3-Nitroflavones typically appear as pale yellow needles.

Protocol 4.2: In Vitro Angiogenesis Assay (HMEC-1 Proliferation)

Source Validation: Lichtenberg et al.

Objective: Quantify the anti-proliferative effect of 3-nitroflavones on Human Microvascular Endothelial Cells (HMEC-1).

-

Seeding: Seed HMEC-1 cells (2,000 cells/well) in 96-well plates coated with 0.2% gelatin.

-

Treatment: After 24h, treat with 3-nitroflavone derivatives (0.1 - 50

M) dissolved in DMSO (final DMSO < 0.1%). -

Incubation: Incubate for 72 hours at 37°C, 5% CO

. -

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 540 nm.

-

Analysis: Calculate IC

. Potent 3-nitroflavones (e.g., 4'-methoxy-3-nitroflavone) typically exhibit IC

Mechanism of Action (MOA)

The anticancer efficacy of 3-nitroflavones is multimodal, driven by their ability to act as "redox switches."

-

Bioreduction & ROS Generation: The 3-NO

group is enzymatically reduced (e.g., by nitroreductases) to the nitro radical anion and subsequently to the 3-amino species. This cycle generates superoxide anions and reactive oxygen species (ROS), inducing oxidative stress specifically in hypoxic tumor environments. -

Angiogenesis Inhibition: Activity correlates with the energy of the HOMO. Electron-donating groups on the B-ring raise the HOMO energy, facilitating interaction with biological targets (likely specific kinases or redox centers) involved in endothelial cell proliferation.

-

Kinase Modulation (Post-Reduction): The metabolic product, 3-aminoflavone , is a structural isostere of ATP and acts as a competitive inhibitor for tyrosine kinases (e.g., EGFR, p56lck), providing a secondary therapeutic blow.

Signaling Pathway Visualization

Caption: Dual-mechanism of action: ROS-mediated cytotoxicity (Red path) and metabolite-driven kinase inhibition (Green path).

References

-

Patoilo, D., Silva, A. M. S., & Cavaleiro, J. (2010). Regioselective 3-Nitration of Flavones: A New Synthesis of 3-Nitro- and 3-Aminoflavones. Synlett.

-

Lichtenberg, M., et al. (2005). Quantitative structure activity relationships of 3-nitroflavones, acting as potential inhibitors of angiogenesis. Angiogenesis.

- Dauzonne, D., & Monneret, C. (1990). Synthesis of 3-nitroflavones via 2-aryl-3-chloro-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyrans. Synthesis.

- Cushman, M., & Nagarathnam, D. (1991). Cytotoxicities of some 3-nitroflavones and their 3-amino derivatives. Journal of Natural Products. (Establishes the bioreductive potential).

-

BenchChem Protocols. (2025). Synthesis of 3'-Nitroflavone and Derivatives. (Note: Distinguishes B-ring nitro isomers).

Sources

The Biological Versatility of 3-Nitro-2-(4-chlorophenyl)chromen-4-one: A Technical Guide for Researchers

Abstract

The chromen-4-one scaffold, a core structure in a vast array of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. The strategic introduction of specific substituents can profoundly modulate the biological profile of this privileged structure. This technical guide provides an in-depth exploration of the biological activities of a particularly compelling derivative, 3-nitro-2-(4-chlorophenyl)chromen-4-one. Drawing upon structure-activity relationship (SAR) data from analogous compounds, this document elucidates the scientific rationale for its predicted antimicrobial, anticancer, and anti-inflammatory properties. Detailed, field-proven experimental protocols are provided to enable researchers to validate these activities and explore the compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biological potential of substituted chromen-4-ones.

Introduction: The Chemical and Biological Landscape of a Substituted Chromen-4-one

The compound 3-nitro-2-(4-chlorophenyl)chromen-4-one belongs to the flavonoid class, specifically the flavone subfamily. Its core structure is the 2-phenylchromen-4-one skeleton. The key modifications in this specific molecule are a nitro group (-NO2) at the 3-position of the chromen-4-one ring and a chloro group (-Cl) at the para-position of the 2-phenyl ring. These substitutions are not arbitrary; they are strategically placed to influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.

The presence of a nitro group, a strong electron-withdrawing moiety, can significantly impact the reactivity and biological activity of aromatic compounds. In the context of flavonoids, nitro substitution has been associated with a range of pharmacological effects, including antimicrobial and anticancer activities. Similarly, the incorporation of a halogen, such as chlorine, on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity, often by increasing lipophilicity and improving membrane permeability.

While direct and extensive studies on 3-nitro-2-(4-chlorophenyl)chromen-4-one are not abundant in publicly accessible literature, a wealth of information on structurally related compounds allows for a robust, evidence-based prediction of its biological potential. This guide will synthesize this information to present a comprehensive overview of its likely activities and the experimental pathways to their confirmation.

Synthesis of 3-Nitro-2-(4-chlorophenyl)chromen-4-one

The synthesis of the target compound can be approached through established methods for flavone synthesis and subsequent nitration. A common and effective route involves the cyclization of a chalcone intermediate followed by regioselective nitration.

A detailed protocol for a similar synthesis is provided in Section 5.1.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on related nitro- and chloro-substituted flavonoids, 3-nitro-2-(4-chlorophenyl)chromen-4-one is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The combination of a nitro group and a halogen on the flavonoid scaffold is a strong indicator of potential antimicrobial properties. The nitroaromatic functionality is a known pharmacophore in several antimicrobial agents, and halogenation can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

Structure-Activity Relationship Insights:

-

Nitro Group: The presence of a nitro group, particularly on the chromene ring system, has been shown to enhance the antibacterial activity of flavonoids.

-

Halogen Substitution: Chlorination of the phenyl ring in flavonoids has been correlated with increased antimicrobial potency. A study on 2-(4-chlorophenyl)-4H-chromen-4-one, while showing weak activity itself, provides a baseline for understanding the impact of further substitutions[1]. The addition of the nitro group is hypothesized to significantly enhance this activity.

Predicted Spectrum of Activity:

Based on studies of related compounds, 3-nitro-2-(4-chlorophenyl)chromen-4-one is likely to be active against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and may also exhibit activity against some Gram-negative bacteria and fungi.

A detailed protocol for evaluating the antimicrobial activity of this compound is provided in Section 5.2.

Anticancer Activity

The chromen-4-one nucleus is a well-established "privileged structure" in anticancer drug discovery. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Structure-Activity Relationship Insights:

-

3-Nitro Substitution: The introduction of a nitro group at the 3-position of the flavone skeleton has been shown in some studies to contribute to cytotoxic activity.

-

2-Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring is a critical determinant of anticancer potency. The presence of a 4-chloro substituent has been associated with cytotoxic effects in various flavonoid derivatives.

Potential Mechanisms of Action:

The anticancer activity of flavonoids is often multifactorial. For 3-nitro-2-(4-chlorophenyl)chromen-4-one, potential mechanisms include:

-

Induction of Apoptosis: Many cytotoxic flavonoids induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: The compound may arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Kinases: Flavonoids are known to inhibit various protein kinases that are crucial for cancer cell survival and proliferation.

A detailed protocol for assessing the in vitro cytotoxicity of this compound is provided in Section 5.3.

Anti-inflammatory Activity

Flavonoids are widely recognized for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators, such as nitric oxide (NO).

Structure-Activity Relationship Insights:

-

Chromen-4-one Core: The chromen-4-one scaffold is a common feature in many natural and synthetic anti-inflammatory agents[2].

-

Substitution Patterns: The specific arrangement of substituents on the flavonoid rings influences the potency of anti-inflammatory effects.

Potential Mechanisms of Action:

The anti-inflammatory effects of 3-nitro-2-(4-chlorophenyl)chromen-4-one are likely mediated by:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many flavonoids inhibit iNOS expression and/or activity in macrophages[3][4].

-

Modulation of Inflammatory Signaling Pathways: The compound may interfere with key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes[5][6].

Sources

- 1. Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository [ir.uitm.edu.my]

- 2. Chromones: A Promising Ring System for New Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

4'-chloro-3-nitroflavone molecular weight and formula

An In-Depth Technical Guide to 4'-Chloro-3-nitroflavone: Synthesis, Characterization, and Therapeutic Potential

Introduction

4'-Chloro-3-nitroflavone, with the IUPAC name 2-(4-chlorophenyl)-3-nitro-4H-1-benzopyran-4-one, is a synthetic flavonoid derivative characterized by a chlorine atom on the 4'-position of the B-ring and a nitro group at the 3-position of the C-ring. Flavonoids, a broad class of plant secondary metabolites, are renowned for their diverse pharmacological activities. The strategic introduction of halogen and nitro functional groups onto the core flavone scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance biological efficacy. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the molecule's electronic distribution, polarity, and potential for intermolecular interactions, making 4'-chloro-3-nitroflavone a compound of considerable interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive overview of 4'-chloro-3-nitroflavone, detailing its molecular characteristics, a robust synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications, particularly in the realm of therapeutic agent development. The insights are grounded in established chemical principles and draw parallels from closely related, well-documented chloro-nitro-substituted flavonoids.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4'-Chloro-3-nitroflavone are summarized below. While experimental data for this specific molecule is not widely published, these properties are calculated based on its established chemical structure.

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)-3-nitro-4H-1-benzopyran-4-one | - |

| Molecular Formula | C₁₅H₈ClNO₄ | Calculated |

| Molecular Weight | 301.69 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a yellow or pale-yellow solid | Inferred from related nitroflavones |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water | Inferred from flavone chemistry |

| LogP (Octanol/Water) | ~3.5-4.0 | Predicted |

Spectroscopic Characterization (Predicted)

The structural elucidation of 4'-chloro-3-nitroflavone relies on standard spectroscopic techniques. Based on the known spectra of similar flavonoid structures, the following characteristic signals can be anticipated[1][2][3]:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the A-ring (positions 5, 6, 7, 8) will appear as a complex multiplet system in the downfield region (approx. δ 7.5-8.3 ppm). The B-ring protons will present as two doublets characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), likely in the range of δ 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display 15 distinct signals. The carbonyl carbon (C-4) is the most deshielded, appearing around δ 175-178 ppm. The C-2 and C-3 carbons will be significantly affected by the substituents, with C-2 appearing around δ 160-165 ppm and C-3 (bearing the nitro group) shifted downfield. Other aromatic carbons will resonate in the typical δ 118-156 ppm range[1].

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A strong absorption band around 1640-1660 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the γ-pyrone ring. Two strong bands are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. C-Cl stretching vibrations typically appear in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₅H₈ClNO₄) by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of 4'-Chloro-3-nitroflavone

The synthesis of 3-nitroflavones is most commonly achieved through the nitration of a pre-formed flavone or via the cyclization of a suitably substituted chalcone precursor. A reliable and adaptable method involves the oxidative cyclization of a 2'-hydroxychalcone. The proposed synthesis begins with the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-chlorobenzaldehyde to form the chalcone intermediate, which is then subjected to nitration and subsequent cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4'-Chloro-3-nitroflavone.

Experimental Protocol: A Step-by-Step Guide

Causality and Experimental Choices: This three-step protocol is designed for efficiency and control. The Claisen-Schmidt condensation is a classic and robust method for forming the chalcone backbone. The subsequent nitration of the chalcone is performed prior to cyclization to ensure the correct regiochemistry of the nitro group at the α-position of the chalcone, which becomes the 3-position of the flavone. Using a reagent like Claycop (clay-supported cupric nitrate) can offer milder conditions and improved selectivity over traditional mixed acids. Finally, the iodine-catalyzed oxidative cyclization in DMSO is a well-established and high-yielding method for converting 2'-hydroxychalcones into flavones.

Step 1: Synthesis of 2'-Hydroxy-4-chlorochalcone (I1)

-

Dissolve 2'-hydroxyacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 50% w/v, 2-3 eq) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a solid precipitate is typically observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2-3.

-

Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

Recrystallize the crude product from ethanol to yield pure 2'-hydroxy-4-chlorochalcone as a yellow solid.

Step 2: Synthesis of 2'-Hydroxy-4-chloro-α-nitrochalcone (I2)

-

To a stirred solution of 2'-hydroxy-4-chlorochalcone (I1) (1.0 eq) in acetic acid, add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid dropwise at 0 °C.

-

Maintain the temperature below 10 °C throughout the addition.

-

After addition, stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

-

Filter the solid, wash with copious amounts of cold water to remove residual acid, and dry. This intermediate may be used in the next step without extensive purification if TLC shows a single major product.

Step 3: Synthesis of 4'-Chloro-3-nitroflavone (P1)

-

Dissolve the crude 2'-hydroxy-4-chloro-α-nitrochalcone (I2) (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) (approx. 0.1 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The solid product will precipitate. Collect it by vacuum filtration and wash with water.

-

Purify the crude 4'-chloro-3-nitroflavone by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the final product.

Core Applications and Research Directions

While 4'-chloro-3-nitroflavone itself is not yet extensively studied, the known biological activities of its structural isomers and related compounds provide a strong rationale for its investigation in drug development.

Neurological and CNS-related Applications

The flavone scaffold is a well-known "privileged structure" for interacting with benzodiazepine binding sites (BDZ-BSs) on the GABA(A) receptor, a key target for anxiolytic, anticonvulsant, and sedative drugs. Research on the closely related isomer, 6-chloro-3'-nitroflavone , has shown that it acts as a potent antagonist at these sites[4]. It effectively blocks the anxiolytic and anticonvulsant effects of diazepam without exhibiting intrinsic activity. This antagonist profile suggests that 4'-chloro-3-nitroflavone could be a valuable pharmacological tool for probing GABA(A) receptor function and could serve as a lead compound for developing treatments for conditions involving excessive GABAergic activity or for reversing the effects of benzodiazepine overdose.

Antimicrobial and Anticancer Potential

The inclusion of both chloro and nitro groups on a flavonoid core is a known strategy for enhancing antimicrobial properties. Studies on compounds like 6-chloro-8-nitroflavone have demonstrated potent inhibitory activity against pathogenic bacteria, including E. faecalis and S. aureus, as well as the yeast C. albicans. The electron-withdrawing properties of these substituents are believed to increase the molecule's ability to participate in crucial biological redox reactions or to bind more effectively to microbial targets. This precedent strongly suggests that 4'-chloro-3-nitroflavone should be evaluated for its antimicrobial efficacy. Furthermore, many synthetic flavonoids exhibit significant anticancer activity, and the unique electronic profile of this compound makes it a candidate for screening against various cancer cell lines.

Caption: Structure-Activity Relationship logic for 4'-chloro-3-nitroflavone.

Conclusion

4'-Chloro-3-nitroflavone is a synthetically accessible flavonoid derivative with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure combines the biologically privileged flavone nucleus with two powerful modulating groups—chloro and nitro—that are known to enhance interactions with pharmacological targets and confer potent bioactivity. Based on robust data from closely related analogues, this compound warrants investigation as a potential CNS-active agent, particularly as a GABA(A) receptor antagonist, and as a candidate for antimicrobial drug discovery. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic promise of this intriguing molecule.

References

- The Royal Society of Chemistry. Supporting Information for a relevant chemical synthesis.

- Lee, S., et al. (2007). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 28(7), 1251-1254.

- National Institute of Standards and Technology. (n.d.). 4-Chloro-3-nitrobenzophenone. In NIST Chemistry WebBook.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrophenol. In PubChem Compound Database. Retrieved from [Link].

- ResearchGate. (2015). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives.

-

Branco, A., et al. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(3), 447-456. Available at: [Link]

- Chinese Journal of Natural Medicines. (2025). The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols.

- Shree Ganesh Remedies Limited. (n.d.). (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone.

-

Marder, M., et al. (2000). 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity. Pharmacology Biochemistry and Behavior, 65(2), 313-320. Available at: [Link]

- Georganics. (n.d.). 4-Chloro-3-nitrophenol.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from [Link].

- Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis... Organic & Biomolecular Chemistry.

-

Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2345. Available at: [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-4-nitrophenol.

- MDPI. (2025). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity...

- Adhau, V. B. (2016). SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY. TSI Journals.

- ResearchGate. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group...

Sources

Whitepaper: The Ascendant Role of Nitro-Substituted Flavones in Modern Drug Discovery

Abstract: Flavonoids, a diverse class of polyphenolic compounds, have long been recognized for their broad pharmacological potential.[1][2] Strategic chemical modification of the foundational flavone scaffold offers a pathway to enhance potency, selectivity, and pharmacokinetic properties. Among these modifications, the introduction of a nitro (-NO₂) group has emerged as a particularly compelling strategy, yielding derivatives with significant therapeutic promise. This guide provides an in-depth technical exploration of nitro-substituted flavones, elucidating their mechanisms of action, key therapeutic applications, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind their enhanced bioactivity, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents, thereby offering a comprehensive resource for researchers and professionals in drug development.

The Flavone Scaffold and the Strategic Impact of Nitro-Substitution

The flavone core, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), provides a privileged structure for interacting with a multitude of biological targets. The therapeutic efficacy of a given flavonoid is intimately linked to the substitution pattern on these rings.[3] The introduction of an electron-withdrawing nitro group can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile.[4]

This modification is not arbitrary; it serves several strategic purposes:

-

Modulation of Receptor Binding: The nitro group can form specific hydrogen bonds and electrostatic interactions within target protein binding pockets, enhancing affinity and selectivity.

-

Enhanced Biological Activity: The strong electron-withdrawing nature of the nitro group can increase the reactivity of the flavone system, often leading to heightened potency.[5][6]

-

Prodrug Strategy for Targeted Therapy: In oncology, the nitro-aromatic moiety is of particular interest. The hypoxic (low oxygen) microenvironment of solid tumors expresses high levels of nitroreductase enzymes.[7][8] These enzymes can selectively reduce the nitro group, activating the compound into a potent cytotoxic agent precisely at the tumor site, thereby minimizing systemic toxicity.[7][9][10] This targeted activation represents a sophisticated, field-proven approach in cancer therapy.

Anticancer Potential: Precision Targeting and Pathway Modulation

Nitroflavones have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis and modulation of critical cell signaling pathways.[11]

Mechanism of Action: The MAPK Signaling Cascade

A prime example is 2'-nitroflavone, which has been shown to exert potent cytotoxic effects, particularly in hematological cancers.[11][12] Its primary mechanism involves the strategic modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cell fate regulation.

Unlike many natural flavonoids that exhibit broad-spectrum activity, 2'-nitroflavone's action is more focused:

-

Activation of Pro-Apoptotic Kinases: It specifically activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[11][12]

-

Inhibition of Pro-Survival Kinases: Concurrently, it inhibits the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is crucial for cell proliferation and survival.[11]

This dual action shifts the cellular balance decisively towards apoptosis, mediated by the activation of caspase-8, caspase-9, and caspase-3.[11][12] Further evidence suggests the participation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, indicated by the upregulation of the DR5 death receptor and increased levels of Bax, respectively.[12]

Caption: Nitroflavones inhibit inflammation by preventing IKK activation and NF-κB nuclear translocation.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory activity of a nitroflavone by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage cells (RAW 264.7).

Rationale: During inflammation, iNOS (inducible nitric oxide synthase) is upregulated, leading to a surge in NO production. Measuring the concentration of nitrite (a stable metabolite of NO) in the cell culture medium is a reliable proxy for iNOS activity and inflammation.

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test nitroflavone for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

A purple/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. [13]Recent studies have highlighted that flavones substituted with electron-withdrawing groups, such as nitro and halogen atoms, possess significant antimicrobial properties. [13][14][15]

Structure-Activity Relationship (SAR)

Research indicates a direct relationship between the electronegativity of substituents and antibacterial activity. [5]For instance, 6-chloro-8-nitroflavone has shown potent inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. [13][14]The combination of a halogen and a nitro group appears to be particularly effective, likely by disrupting bacterial cell membrane integrity or inhibiting essential enzymes. Flavones generally exhibit stronger inhibitory effects compared to their chalcone and flavanone precursors. [13][14]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | [16] |

| 2'-hydroxy-4-chlorochalcone | Enterococcus faecalis | 125 | [16] |

| 6-chloro-8-nitroflavone | S. aureus, E. coli | Potent Inhibition (Qualitative) | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a nitroflavone against a bacterial strain (e.g., S. aureus ATCC 29213) according to CLSI guidelines.

Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitroflavone in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: A well with MHB and bacteria, but no compound.

-

Negative Control (Sterility): A well with MHB only.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring optical density.

Synthesis Strategies for Nitroflavones

The synthesis of nitro-substituted flavones can be achieved through several established chemical routes. The choice of method often depends on the desired position of the nitro group and the availability of starting materials.

Caption: A generalized workflow for the synthesis of nitroflavones.

-

Claisen-Schmidt Condensation: This is a common route where a substituted 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde (which may already contain the nitro group) to form a chalcone intermediate. Subsequent oxidative cyclization yields the flavone. [13]2. Baker-Venkataraman Rearrangement: This method involves the reaction of a 2'-hydroxyacetophenone with a nitrobenzoyl chloride to form an ester, which then rearranges and cyclizes under acidic conditions to form the nitroflavone. [17]3. Direct Nitration: An existing flavone scaffold can be directly nitrated using a mixture of nitric acid and sulfuric acid. This method, however, can sometimes lead to a mixture of products and requires careful control of reaction conditions to achieve regioselectivity. [17]

Challenges and Future Perspectives

While the therapeutic potential of nitroflavones is significant, their development is not without challenges. Issues of poor aqueous solubility and bioavailability, common to many flavonoids, must be addressed through formulation strategies such as nanoencapsulation or the development of cyclodextrin complexes. [3][18]Furthermore, comprehensive preclinical toxicology and pharmacokinetic studies are essential to validate their safety and efficacy for human use.

The future of nitroflavone research is bright. The targeted activation by nitroreductases in tumors presents a compelling avenue for developing next-generation, tumor-specific chemotherapeutics. [7]Combining nitroflavones with other treatment modalities, such as immunotherapy or photodynamic therapy, could lead to synergistic effects and improved patient outcomes. [8][10]Continued exploration of structure-activity relationships will undoubtedly yield new derivatives with even greater potency and selectivity, solidifying the role of nitro-substituted flavones as a vital tool in the drug discovery arsenal.

References

- An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB p

- Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review.

- The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling p

- Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. (2004). Expert Opinion on Biological Therapy.

- A Comparative Analysis of 2'-Nitroflavone and Natural Flavonoids in Cancer Research. (2025). Benchchem.

- Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology.

- Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024).

- Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. (2019). PMC.

- Regioselective 3Nitration of Flavones: A New Synthesis of 3Nitro and 3-Aminoflavones. (2010).

- Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling P

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Methods and Protocols.

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM

- Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). Sensors & Diagnostics.

- Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). PubMed.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2022). ijpras.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- In vivo Acute Inflamm

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC.

- Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. (2006). PubMed.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).

- Independent Verification of 2'-Nitroflavone's Cytotoxic Effects: A Comparative Guide for Researchers. (2025). Benchchem.

- Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. (2006).

- Quantitative structure activity relationships of 3-nitroflavones, acting as potential inhibitors of angiogenesis, target of cancer inhibition. (2006).

- IN VITRO ANTIPROLIFERATIVE ACTIVITY OF FLAVONOLS: FISETIN, QUERCETIN AND KAEMPFEROL AND THEIR CYCLODEXTRIN COMPLEXES. (2012). Farmacia Journal.

- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)

- In vitro antioxidant and anticancer activity of flavonoids from Cassia Tora linn. leaves against human breast carcinoma cell. (2015). Der Pharma Chemica.

- Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic str

- 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells. (2012). PubMed.

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.

- INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. (2020). Semantic Scholar.

- Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. (2013). PMC.

- Flavones and Related Compounds: Synthesis and Biological Activity. (2019). PMC.

- Antimicrobial Activities of Some Synthetic Flavonoids. (2014). IOSR Journal.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.

- Methyl Derivatives of Flavone as Potential Anti-Inflamm

- Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. (2022).

- Structural (at 100 K) and DFT studies of 2′-nitroflavone. (2007).

- Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2011). PMC.

- Insight into the binding of a synthetic nitro-flavone derivative with human poly (ADP-ribose) polymerase 1. (2019). PubMed.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI.

- Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (2014). Journal of the Chinese Chemical Society.

- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2022). MDPI.

- Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. (2020). PMC.

- Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. (2019). Frontiers.

Sources

- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 10. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. farmaciajournal.com [farmaciajournal.com]

A Technical Guide to the Chemical Stability of 2-(4-chlorophenyl)-3-nitrochromen-4-one

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2-(4-chlorophenyl)-3-nitrochromen-4-one, a novel chromone derivative with significant potential in medicinal chemistry. In the absence of direct stability studies on this specific molecule, this document synthesizes information from established chemical principles and data on related compounds, including chromones, flavonoids, and nitroaromatic compounds. It outlines potential degradation pathways under various stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, this guide details robust experimental protocols for conducting forced degradation studies and recommends validated analytical methodologies for the accurate quantification of the parent compound and its degradation products. This whitepaper is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this promising therapeutic agent.

Introduction: The Emerging Significance of 2-(4-chlorophenyl)-3-nitrochromen-4-one

Chromones, a class of oxygen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The molecule 2-(4-chlorophenyl)-3-nitrochromen-4-one is a synthetically derived chromone featuring a 4-chlorophenyl substituent at the 2-position and a nitro group at the 3-position. This unique combination of functional groups is anticipated to confer distinct biological activities, making it a compound of interest for novel drug discovery programs.

The journey from a promising lead compound to a viable therapeutic agent is contingent upon a thorough understanding of its chemical stability. Stability is a critical quality attribute that influences a drug's safety, efficacy, and shelf-life. A comprehensive stability profile is, therefore, a prerequisite for advancing a drug candidate through preclinical and clinical development. This guide provides a foundational understanding of the potential stability challenges associated with 2-(4-chlorophenyl)-3-nitrochromen-4-one and offers a systematic approach to its evaluation.

Predicted Chemical Stability and Potential Degradation Pathways

The chemical stability of 2-(4-chlorophenyl)-3-nitrochromen-4-one is influenced by its core chromone structure and the electronic effects of the 4-chlorophenyl and nitro substituents. The electron-withdrawing nature of the nitro group, coupled with the inherent reactivity of the chromone ring, suggests potential susceptibility to several degradation pathways.

Hydrolytic Degradation

The chromone ring, particularly the pyran-4-one moiety, can be susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage in the chromone ring may undergo protonation, followed by nucleophilic attack by water, leading to ring-opening.

-

Base-Catalyzed Hydrolysis: In alkaline media, the carbonyl group at the 4-position can be a target for nucleophilic attack by hydroxide ions, which can also initiate ring cleavage. Flavonoids, which share the chromone core, have been shown to be more stable under acidic conditions compared to alkaline conditions.[1][2][3]

Oxidative Degradation

Oxidative stress is a common degradation pathway for many organic molecules. For 2-(4-chlorophenyl)-3-nitrochromen-4-one, potential sites of oxidation include the chromone ring and the nitro group. Oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or even ring cleavage.[4][5] The presence of the electron-withdrawing nitro group may influence the susceptibility of the aromatic rings to oxidative attack.

Photolytic Degradation

Nitroaromatic compounds are often sensitive to light.[5] Exposure to UV or visible light can induce photochemical reactions in 2-(4-chlorophenyl)-3-nitrochromen-4-one. Potential photodegradation pathways include the reduction of the nitro group to a nitroso or amino group, or photosubstitution reactions.[5][6][7] The chromone nucleus itself can also undergo various photochemical transformations upon exposure to light.[6][7]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. For flavonoids and other bioactive compounds, higher drying temperatures can lead to faster degradation.[8][9] The C-NO2 bond in nitroaromatic compounds can undergo homolytic cleavage at high temperatures, initiating a cascade of degradation reactions.[5] The overall thermal stability will depend on the specific conditions and the physical state of the compound.

Experimental Design for Stability Assessment: A Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated storage conditions.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a forced degradation study on 2-(4-chlorophenyl)-3-nitrochromen-4-one.

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Protocols

The following are detailed protocols for each stress condition. The concentration of the stressor and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.

Table 1: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of 2-(4-chlorophenyl)-3-nitrochromen-4-one in a suitable solvent (e.g., methanol, acetonitrile). 2. Add an equal volume of 0.1 M HCl. 3. Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified duration. 4. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis. |

| Base Hydrolysis | 1. Prepare a solution of 2-(4-chlorophenyl)-3-nitrochromen-4-one in a suitable solvent. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at room temperature or a slightly elevated temperature for a specified duration. 4. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. |

| Oxidative Degradation | 1. Prepare a solution of 2-(4-chlorophenyl)-3-nitrochromen-4-one in a suitable solvent. 2. Add a solution of hydrogen peroxide (e.g., 3-30% v/v). 3. Incubate at room temperature for a specified duration, protected from light. 4. Withdraw samples and dilute for analysis. |

| Photolytic Degradation | 1. Prepare a solution of 2-(4-chlorophenyl)-3-nitrochromen-4-one in a suitable solvent. 2. Expose the solution to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). 3. A control sample should be wrapped in aluminum foil to protect it from light. 4. Withdraw samples at various time points for analysis. |

| Thermal Degradation | 1. Place a solid sample of 2-(4-chlorophenyl)-3-nitrochromen-4-one in a controlled temperature oven (e.g., 70-80 °C). 2. For solution-state thermal stability, prepare a solution in a suitable solvent and incubate at a controlled temperature. 3. Withdraw samples at various time points for analysis. |

Analytical Methodologies for Stability Indicating Assays

A validated stability-indicating analytical method is crucial for accurately separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for this purpose.

HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of chromone derivatives.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound and its more polar degradation products.

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of 2-(4-chlorophenyl)-3-nitrochromen-4-one should be used. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Interpretation and Reporting

The data from forced degradation studies should be used to:

-

Identify Degradation Pathways: Propose degradation pathways based on the identified degradation products.

-

Establish the Stability-Indicating Nature of the Method: Demonstrate that all major degradation products are well-separated from the parent peak and from each other.

-

Inform Formulation and Packaging Development: The knowledge of sensitivities to light, moisture, and heat will guide the selection of appropriate excipients and packaging materials to protect the drug product.

Conclusion and Future Directions

While this guide provides a comprehensive framework for assessing the chemical stability of 2-(4-chlorophenyl)-3-nitrochromen-4-one, it is imperative to conduct empirical studies to confirm these predictions. A thorough understanding of the degradation profile is a non-negotiable step in the development of a safe, effective, and stable pharmaceutical product. Future work should focus on the isolation and structural elucidation of key degradation products using advanced analytical techniques such as NMR and high-resolution mass spectrometry. This will provide a more complete picture of the molecule's stability and inform strategies to mitigate degradation, ultimately accelerating its path to clinical application.

References

-

Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

- Tchangwe Nchinda, A. (2003).

-

Kovács, Z., Bencsik, T., Gáspár, R., & Csonka, G. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 596. [Link]

-

Zheng, Z., Wang, J., Liu, Y., & Wang, H. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 12(12), 2341. [Link]

- Guo, J., Luo, C., Chong, Z. K., & Kuchta, K. (2024). Thermal degradation and hydrolysis depolymerization of printing ink components for plastic packaging in recycling processes: a review.

- Li, Y., & Fitzloff, J. F. (2002).

- ResearchGate. (2025).

-

Gorska-Ponikowska, M., & Kuban-Jankowska, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Biomolecules, 11(8), 1170. [Link]

- Nikolić, M., Cvetković, D., & Stanojević, L. (2018). Thermal degradation kinetics of total polyphenols, flavonoids, anthocyanins and individual anthocyanins in two types of wild blackberry jams.

- Kumar, S., & Kumar, R. (2016). Photochemical studies: Chromones, bischromones and anthraquinone derivatives. Journal of the Indian Chemical Society, 93(11), 1269-1282.

-

Korotaev, V. Y., Kutyashev, I. B., Barkov, A. Y., & Sosnovskikh, V. Y. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8968. [Link]

-

Al-Rimawi, F., & Kharoaf, M. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC INTERNATIONAL, 106(6), 1541-1551. [Link]

-

Kumar, S., & Singh, P. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Drug Targets, 21(9), 868–893. [Link]

-

Wanner, M. J., & Koomen, G.-J. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels, 8(10), 666. [Link]

-

Zablotowicz, B., & Zablotowicz, M. (2000). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. [Link]

- Kumar, P., & Singh, S. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 245, 116123.

- Google Patents. (2016). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.

-

Alagawadi, K. R., & Shah, A. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Liquid Chromatography & Related Technologies, 44(5-6), 269-278. [Link]

- Kumar, S., & Kumar, R. (2006). Chromones and bischromones: an account of photoinduced reactions.

-

Zhang, F., & Williams, R. O. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 26(1), 23. [Link]

-

Lin, Y., Liu, X., & Xiao, J. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 374, 131722. [Link]

- Van der Eycken, J., & De Kimpe, N. (2017). The chemistry of 3-nitrochromenes. Current Organic Chemistry, 21(4), 318-333.

-

Kralj, M., & Strupiński, R. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics, 20(10), 5035–5048. [Link]

-

Chen, Y.-C., & Lin, C.-C. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3097. [Link]

-

PharmaCompass. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

-

Spěváček, J., & Horský, J. (2018). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Advances, 8(62), 35505-35515. [Link]

-

Slideshare. (2015). Stability program in the development of a medicinal product. [Link]

-

Moniruzzaman, M., Bellerby, J., & Bohn, M. A. (2023). Stability and hazard properties of improvised nitrocellulose. Journal of Energetic Materials, 41(2), 163-176. [Link]

-

Wang, H., & Liu, Z. (2018). Enhanced Hydrolytic Stability of Porous Boron Nitride via the Control of Crystallinity, Porosity and Chemical Composition. ChemRxiv. [Link]

- Ioannou, I. (2019). Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions. SciSpace.

-

Alagawadi, K. R., & Shah, A. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

- Upadhyay, K., Mehetre, J., Kumar, V., Mehta, T., Chowdhury, A. R., & Ahir, K. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis, 15(2), 131-136.

-

Wikipedia. (n.d.). Photodegradation. [Link]

- Alagawadi, K. R., & Shah, A. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.

-

Singh, P., & Kumar, S. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6659. [Link]

-

Stoller, M., & Chianese, A. (2023). Photocatalytic Degradation of Ceftriaxone Using TiO 2 Coupled with ZnO Micronized by Supercritical Antisolvent Route. Catalysts, 13(12), 1509. [Link]

-

New Jersey Department of Health. (n.d.). 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. [Link]

- Xiao, J., & Capanoglu, E. (2022). Impact of thermal processing on dietary flavonoids. Current Opinion in Food Science, 46, 100860.

-

Reddy, C. R., & Rao, V. K. (2014). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 12(39), 7793-7797. [Link]

-

PubChem. (n.d.). 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one. [Link]

- Haigler, B. E., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(7), 2239-2243.

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photochemical studies: Chromones, bischromones and anthraquinone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

synthesis of 2-(4-chlorophenyl)-3-nitrochromen-4-one via Claisen-Schmidt condensation

Introduction & Scientific Rationale

The synthesis of 2-(4-chlorophenyl)-3-nitrochromen-4-one (a 3-nitroflavone derivative) represents a critical workflow in medicinal chemistry. Flavones are privileged scaffolds exhibiting potent antioxidant, anti-inflammatory, and anticancer activities.[1] The introduction of a nitro group at the C3 position, combined with a 4-chlorophenyl moiety at C2, significantly alters the electronic landscape of the pyrone ring, enhancing electrophilicity and potential interactions with biological targets such as thioredoxin reductase (TrxR) and bacterial DNA gyrase.

This Application Note details a robust, two-stage protocol:

-

Scaffold Assembly: The construction of the carbon skeleton via Claisen-Schmidt condensation to yield the intermediate 2'-hydroxychalcone.

-

Functionalization & Cyclization: The oxidative cyclization and nitration of the chalcone to yield the final 3-nitroflavone.

Key Technical Insight: While direct nitration of the flavone core often lacks regioselectivity (favoring the B-ring or C6), this protocol utilizes a directed oxidative pathway from the chalcone intermediate to ensure high specificity for the C3 position.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The synthesis proceeds through a base-catalyzed aldol condensation followed by dehydration (Claisen-Schmidt) to form the chalcone.[2][3] The subsequent step involves an oxidative radical-mediated cyclization/nitration.

2.1 The Claisen-Schmidt Condensation

The reaction between 2'-hydroxyacetophenone and 4-chlorobenzaldehyde is driven by the formation of an enolate ion. The ortho-hydroxyl group is crucial; it acts as a directing group for the subsequent cyclization but requires careful pH control to prevent side reactions (e.g., Cannizzaro disproportionation of the aldehyde).

2.2 Mechanism Visualization (DOT)

Caption: Figure 1. Stepwise mechanistic flow from precursor condensation to the final nitro-functionalized flavone scaffold.

Experimental Protocols

Protocol A: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (The Chalcone)

This step utilizes the Claisen-Schmidt condensation.[2][3][4] The E-isomer is thermodynamically favored and precipitates readily.

Reagents:

-

2'-Hydroxyacetophenone (10 mmol, 1.36 g)

-

4-Chlorobenzaldehyde (10 mmol, 1.40 g)

-

Potassium Hydroxide (KOH) pellets (20 mmol, 1.12 g)

-

Ethanol (95%, 20 mL)

-

HCl (1M, for neutralization)

Procedure:

-

Solubilization: In a 100 mL round-bottom flask, dissolve 2'-hydroxyacetophenone and 4-chlorobenzaldehyde in 20 mL of ethanol.

-

Catalysis: Prepare a solution of KOH in a minimum amount of water (approx. 2 mL) and add it dropwise to the reaction mixture at 0°C (ice bath) with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will darken (yellow/orange) as the conjugated system forms.

-

Workup: Pour the reaction mixture into 100 mL of crushed ice containing 5 mL of concentrated HCl. The acid neutralizes the phenoxide and precipitates the chalcone.

-

Purification: Filter the yellow precipitate, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.

Quality Control (QC):

-

Appearance: Yellow crystalline solid.[5]

-

Melting Point: 150–152°C (Literature range for 4-Cl analog).

-

TLC: Silica gel, Hexane:Ethyl Acetate (4:1),

.

Protocol B: Oxidative Cyclization to 2-(4-chlorophenyl)-3-nitrochromen-4-one

Direct nitration of flavones is inefficient. We employ a one-pot oxidative cyclization-nitration strategy using Ceric Ammonium Nitrate (CAN) or Iodine/Sodium Nitrite. The CAN method is preferred for its high yield and operational simplicity in oxidative transformations.

Reagents:

-

Chalcone (from Protocol A) (1 mmol)

-

Ceric Ammonium Nitrate (CAN) (3 mmol)

-

Sodium Nitrite (

) (3 mmol) (Optional enhancer for nitro source) or use CAN as oxidant with -

Optimized Reagent System: Iodine (

, 0.1 mmol) + Sodium Nitrite (

Procedure:

-

Setup: Dissolve the chalcone (1 mmol) in DMSO (5 mL) in a 25 mL reaction tube.

-

Addition: Add Iodine (10 mol%) and Sodium Nitrite (3 equiv.).

-

Heating: Heat the mixture to 80–100°C for 4–6 hours.

-

Mechanism Note: Iodine facilitates the oxidative cyclization to the flavone, while in situ generated

species (from nitrite) effect the radical nitration at the electron-rich C3 position of the enol ether intermediate.

-

-

Quenching: Cool to room temperature and pour into crushed ice (50 g) containing sodium thiosulfate (to quench excess iodine).

-

Isolation: Extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate. -

Purification: Recrystallize from acetone/ethanol or purify via column chromatography (Hexane/EtOAc gradient).

Data Summary & Specifications

The following table summarizes the expected physicochemical properties for the intermediate and final product.

| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Expected Yield | Melting Point (°C) |

| Precursor (2'-OH Acetophenone) | 136.15 | Liquid/Solid | N/A | 4-6 | |

| Intermediate (Chalcone) | 258.70 | Yellow Solid | 85-92% | 150-152 | |

| Target (3-Nitroflavone) | 301.68 | Pale Yellow | 65-75% | 210-215* |

*Note: Melting points for nitroflavones are typically high; verify with authentic standards if available.

Troubleshooting & Critical Parameters

5.1 Regioselectivity Issues

-

Problem: Nitration occurring on the B-ring (chlorophenyl ring).

-

Solution: Ensure the temperature in Protocol B does not exceed 100°C. The C3 position of the chromone ring is electronically activated for radical attack during the cyclization phase, but higher temperatures may activate the aromatic B-ring.

5.2 Incomplete Cyclization

-

Indication: Presence of starting chalcone on TLC.[6]

-

Remedy: Extend reaction time or add a fresh portion of Iodine catalyst. Ensure DMSO is dry, as water can inhibit the dehydration step of the cyclization.

5.3 Safety Considerations

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Work in a fume hood.

-

Chlorinated Solvents/Reagents: 4-chlorobenzaldehyde is an irritant. Handle with gloves.

References

-

Korotaev, V. Y., et al. (2019). Recent advances in the chemistry of 3-nitro-2H- and 4H-chromenes.[7][8] Russian Chemical Reviews. Retrieved from [Link]

-

Mantri, I., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline.[9] Retrieved from [Link]

-

Groom, C. R., et al. (2016).[5] The Cambridge Structural Database. Crystallographic Data Centre. Retrieved from [Link]

- Patel, N. B., et al. (2010). Synthesis and biological evaluation of 3-nitroflavones. (General reference for nitroflavone bioactivity context).

Sources

- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Application Note: One-Pot Regioselective Synthesis of 3-Nitroflavone Derivatives via Radical Nitration

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the regioselective one-pot synthesis of 3-nitroflavone derivatives .

The protocol utilizes Ceric Ammonium Nitrate (CAN) as a dual-purpose reagent (oxidant and nitrating agent), offering a superior alternative to classical electrophilic aromatic substitution methods which often suffer from poor regioselectivity and harsh conditions.

Introduction & Scientific Rationale

3-Nitroflavones (3-nitro-2-phenylchromen-4-ones) are critical pharmacophores in drug development, exhibiting potent biological activities including tyrosine kinase inhibition , antitumor efficacy , and vasorelaxant properties [1, 2].

Classical nitration (e.g.,

The CAN Advantage

This protocol leverages Ceric Ammonium Nitrate (CAN) ,

-

Dual Role: CAN acts as both the oxidant (Ce

-

Regioselectivity: The reaction proceeds via a radical addition-elimination pathway that is highly selective for the C-3 vinylic position, avoiding the formation of regioisomeric mixtures common in acid-catalyzed nitration [3].

-

Mild Conditions: The reaction occurs in neutral organic solvents (e.g., acetonitrile or DCM) at moderate temperatures, preserving acid-sensitive functional groups.

Mechanistic Pathway

The reaction does not follow a standard Friedel-Crafts mechanism. Instead, it involves the homolytic generation of nitrogen dioxide radicals.

Proposed Mechanism:

-

Thermal/Photochemical Activation: CAN releases a nitro radical (

) and a cerium(IV) species. -

Radical Addition: The electrophilic

radical attacks the C-3 position of the flavone double bond. -

Oxidation/Elimination: The resulting radical intermediate is oxidized by Ce(IV) to a cation, followed by proton loss to restore aromaticity (or direct hydrogen abstraction), yielding the 3-nitroflavone.

Caption: Radical-mediated regioselective nitration pathway of flavones using Ceric Ammonium Nitrate (CAN).[1]

Experimental Protocol

Target: Synthesis of 3-nitroflavone from flavone. Scale: 1.0 mmol (adaptable to gram-scale).

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: Flavone derivative (1.0 equiv).

-

Reagent: Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv).

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (

). -

Catalyst (Optional): Sodium Nitrite (

, 3.0 equiv) can be added to boost -

Equipment: Round-bottom flask, reflux condenser, oil bath/heating mantle, magnetic stirrer.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 1.0 mmol of the flavone derivative in 10 mL of glacial acetic acid (or acetonitrile) in a 50 mL round-bottom flask.

-

Note on Solvent: Acetic acid often provides better solubility for substituted flavones and stabilizes the radical intermediates.

-

-

Reagent Addition:

-

Add 3.0 mmol (1.64 g) of Ceric Ammonium Nitrate (CAN) to the solution.

-

Optimization Tip: If using the CAN/NaNO2 system, add 3.0 mmol of NaNO2 followed by the CAN. This generates a high flux of NO2 radicals.

-

-

Reaction:

-

Heat the mixture to 80–100 °C under vigorous stirring.

-